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Compound of Interest

Compound Name:
4,5-Dimethoxy-2-(2-oxopyrrolidin-

1-yl)benzoic acid

Cat. No.: B1611725 Get Quote

Executive Summary
N-anisoyl-GABA, with the IUPAC name 4-[(4-methoxybenzoyl)amino]butanoic acid, is the

principal and pharmacologically active metabolite of the nootropic agent aniracetam.[1][2] Its

significance extends beyond being a mere metabolic byproduct; it is a key mediator of

aniracetam's cognitive-enhancing and anxiolytic effects. This technical guide provides a

comprehensive examination of the molecular structure of N-anisoyl-GABA, offering in-depth

analysis for researchers, chemists, and drug development professionals. We will cover its

structural elucidation through spectroscopic methods, a detailed synthesis protocol, and its

biological mechanism of action, providing a foundational resource for its application in

neuroscience and medicinal chemistry.

Molecular Identity and Physicochemical Properties
The fundamental identity of a molecule is defined by its structure and physical characteristics.

N-anisoyl-GABA is an N-acylated amino acid derivative, combining the endogenous

neurotransmitter γ-aminobutyric acid (GABA) with an anisoyl moiety.
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Property Data Source(s)

IUPAC Name

4-[(4-

methoxybenzoyl)amino]butano

ic acid

[3]

Synonyms

4-(p-Anisamidobutyric acid), 4-

(4-

Methoxybenzamido)butanoic

acid

[1]

CAS Number 72432-14-5 [4]

Molecular Formula C₁₂H₁₅NO₄ [5]

Molecular Weight 237.26 g/mol [5]

Appearance White to off-white solid [1]

Solubility
Slightly soluble in Water,

DMSO, and Methanol
[1]

Structural Elucidation and Spectroscopic Signature
The definitive structure of N-anisoyl-GABA is established through a combination of

spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and

together they create a self-validating system of identification.

2D Molecular Structure and Functional Groups
The molecule is composed of three key functional regions: a p-methoxyphenyl group, a

secondary amide linkage, and a butanoic acid chain. This structure is fundamental to its

chemical behavior and biological interactions.

Caption: 2D chemical structure of N-anisoyl-GABA.

Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and identifying characteristic

fragmentation patterns. Using liquid chromatography-tandem mass spectrometry (LC-MS/MS)
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with electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ is

observed.

Parent Ion (MS1): m/z 236.1 (corresponding to C₁₂H₁₄NO₄⁻)

MS/MS Fragmentation: The most significant fragmentation occurs at the amide bond. The

precursor ion at m/z 235.8 (in some instruments) fragments to produce a prominent product

ion.[6]

Product Ion: m/z 106.6. This fragment corresponds to the deprotonated p-anisic acid

(C₈H₆O₂⁻), confirming the presence of the anisoyl moiety. This transition (235.8 → 106.6)

is highly specific and is used for quantitative analysis in plasma samples.[6]

Infrared (IR) Spectroscopy (Predicted)
While a published reference spectrum is not readily available, the characteristic absorption

frequencies can be reliably predicted based on the functional groups present.[7][8] This

predictive analysis is a cornerstone of structural characterization.
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Vibrational Mode Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity

O-H Stretch (broad) Carboxylic Acid 3300 - 2500 Strong

N-H Stretch Secondary Amide 3400 - 3200 Medium

C-H Stretch (sp²) Aromatic Ring 3100 - 3000 Medium

C-H Stretch (sp³) Alkyl Chain 2960 - 2850 Medium

C=O Stretch Carboxylic Acid ~1710 Strong

C=O Stretch (Amide I

Band)
Amide ~1650 Strong

N-H Bend (Amide II

Band)
Amide ~1550 Strong

C=C Stretch Aromatic Ring 1600, 1510, 1450 Medium

C-O Stretch Ether, Acid 1300 - 1000 Strong

Causality: The two distinct, strong carbonyl (C=O) peaks are the most telling feature,

immediately confirming the presence of both an amide and a carboxylic acid. The broad O-H

stretch is characteristic of the hydrogen-bonded dimer form of the carboxylic acid in the solid

state.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen

framework. Based on established chemical shift principles, a highly predictive spectrum can be

constructed.[9]

¹H NMR (Predicted, 500 MHz, DMSO-d₆):

δ ~12.1 ppm (s, 1H): Carboxylic acid proton (-COOH). Appears as a broad singlet.
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δ ~8.5 ppm (t, 1H): Amide proton (-NH-). The triplet arises from coupling to the adjacent CH₂

group.

δ 7.85 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. Deshielded by the

electron-withdrawing carbonyl.

δ 7.00 ppm (d, 2H): Aromatic protons meta to the carbonyl group. Shielded by the electron-

donating methoxy group.

δ 3.80 ppm (s, 3H): Methoxy group protons (-OCH₃).

δ 3.30 ppm (q, 2H): Methylene protons adjacent to the amide nitrogen (-NH-CH₂-).

δ 2.25 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).

δ 1.80 ppm (quint, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).

¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

δ ~174.5 ppm: Carboxylic acid carbonyl carbon.

δ ~166.0 ppm: Amide carbonyl carbon.

δ ~162.0 ppm: Aromatic carbon bearing the methoxy group.

δ ~129.5 ppm: Aromatic carbons ortho to the carbonyl.

δ ~126.0 ppm: Aromatic quaternary carbon attached to the carbonyl.

δ ~113.5 ppm: Aromatic carbons meta to the carbonyl.

δ ~55.5 ppm: Methoxy carbon.

δ ~38.5 ppm: Methylene carbon adjacent to the amide nitrogen.

δ ~31.0 ppm: Methylene carbon adjacent to the carboxylic acid.

δ ~24.5 ppm: Central methylene carbon.
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Synthesis and Purification
A robust and reproducible synthesis is essential for obtaining high-purity N-anisoyl-GABA for

research. The most direct method is the N-acylation of γ-aminobutyric acid using p-anisoyl

chloride, a variation of the classic Schotten-Baumann reaction.

Retrosynthetic Analysis & Workflow
The synthesis can be logically disconnected at the amide bond, revealing the two commercially

available starting materials: GABA and p-anisoyl chloride.
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Preparation

Reaction

Workup & Purification

1. Dissolve GABA
in 1M NaOH (aq)

3. Add Anisoyl Chloride solution
dropwise to GABA solution at 0-5°C

2. Dissolve p-Anisoyl Chloride
in THF

4. Stir at room temperature
for 4-6 hours

5. Acidify with conc. HCl
to pH 2-3

6. Cool to induce
precipitation

7. Filter the solid product

8. Wash with cold water

9. Dry under vacuum

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of N-anisoyl-GABA.
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Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.

Reagent Preparation:

In a 250 mL beaker, dissolve 5.15 g (50 mmol) of γ-aminobutyric acid (GABA) in 100 mL of

1M sodium hydroxide solution. Cool the solution to 0-5°C in an ice bath with magnetic

stirring.

Causality: The basic solution deprotonates the carboxylic acid and neutralizes the HCl

byproduct formed during the reaction, driving the equilibrium towards product formation.

Cooling is essential to control the exothermic reaction and prevent hydrolysis of the acyl

chloride.

Acylation Reaction:

In a separate flask, dissolve 8.53 g (50 mmol) of p-anisoyl chloride in 50 mL of

tetrahydrofuran (THF).

Add the p-anisoyl chloride solution dropwise to the stirring GABA solution over 30 minutes,

ensuring the temperature remains below 10°C.

Causality: THF is a water-miscible organic co-solvent that ensures the acyl chloride

remains soluble and can react efficiently with the water-soluble GABA salt at the interface.

Reaction Completion:

After the addition is complete, remove the ice bath and allow the mixture to warm to room

temperature. Continue stirring for 4-6 hours.

Causality: Allowing the reaction to proceed at room temperature ensures it goes to

completion.

Product Isolation and Purification:

Transfer the reaction mixture to a larger beaker and cool it again in an ice bath.
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Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the

solution reaches 2-3. A white precipitate will form.

Causality: Acidification protonates the carboxylate salt, rendering the N-anisoyl-GABA

product insoluble in the aqueous medium, causing it to precipitate out.

Keep the mixture in the ice bath for an additional 30 minutes to maximize precipitation.

Collect the white solid by vacuum filtration using a Büchner funnel.

Wash the filter cake with two 50 mL portions of cold deionized water to remove inorganic

salts (NaCl).

Dry the purified product in a vacuum oven at 50°C to a constant weight. The expected

yield is typically >80%.

Biological Context and Mechanism of Action
N-anisoyl-GABA is not merely an inactive metabolite; it is a pharmacologically active molecule

that contributes significantly to the neurological effects of its parent drug, aniracetam.[10] Its

primary action is the enhancement of neurotransmitter release in key brain regions.

Cholinergic System: N-anisoyl-GABA increases the release of acetylcholine (ACh) in the

prefrontal cortex and hippocampus. This action is believed to be mediated through the

modulation of Group II metabotropic glutamate receptors (mGluRs).[10]

Dopaminergic & Serotonergic Systems: The molecule also enhances dopamine (DA) and

serotonin (5-HT) release. This is thought to occur via interaction with nicotinic acetylcholine

(nACh) and NMDA receptors on neurons originating in the ventral tegmental area (VTA) and

dorsal raphe nucleus (DRN).[11]
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Pharmacokinetics

Neuronal Action
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↑ Dopamine & Serotonin Release
(VTA, DRN)
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Caption: Proposed mechanism of action for N-anisoyl-GABA.

Conclusion
N-anisoyl-GABA stands as a compelling example of an active metabolite that is crucial to the

therapeutic profile of its parent compound. Its molecular structure, characterized by a specific
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arrangement of an anisoyl group, an amide linker, and a GABA backbone, is perfectly suited for

its role as a modulator of key neurotransmitter systems. The detailed structural analysis,

synthesis protocols, and mechanistic insights provided in this guide serve as a critical resource

for professionals engaged in the fields of neuropharmacology and medicinal chemistry,

facilitating further research into its potential as a standalone therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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